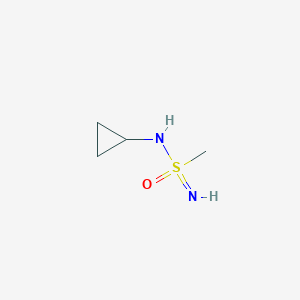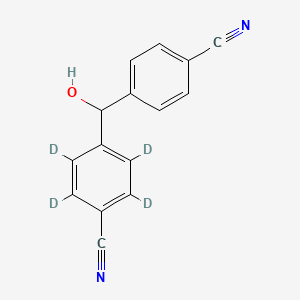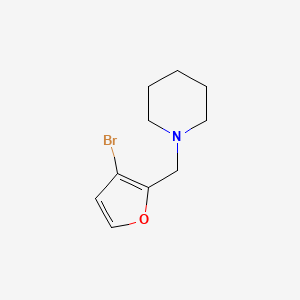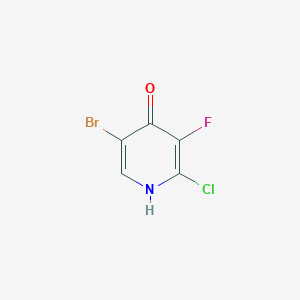![molecular formula C8H12ClNS B1384011 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride CAS No. 2031258-77-0](/img/structure/B1384011.png)
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride
Overview
Description
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C8H12ClNS and a molecular weight of 189.71 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a thiophene ring attached to the azetidine moiety via a methylene bridge
Preparation Methods
The synthesis of 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride typically involves the reaction of thiophene derivatives with azetidine precursors under specific conditions. One common method involves the alkylation of azetidine with a thiophene-containing alkyl halide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the azetidine moiety is substituted with other functional groups.
Scientific Research Applications
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Thiophen-3-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the thiophene ring’s electron-rich nature contribute to its reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[(Thiophen-3-yl)methyl]azetidine hydrochloride can be compared with other azetidine and thiophene derivatives:
Azetidine derivatives: These compounds share the four-membered nitrogen-containing ring but differ in their substituents. Examples include azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Thiophene derivatives: These compounds contain the thiophene ring but differ in their functional groups.
The uniqueness of this compound lies in its combination of the azetidine and thiophene moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(thiophen-3-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.ClH/c1-2-10-6-7(1)3-8-4-9-5-8;/h1-2,6,8-9H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYSKTGUSBIHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)







